molecular formula C8H16N2O5 B103628 2-acetamido-2-deoxy-beta-D-glucopyranosylamine CAS No. 18615-50-4

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Cat. No.: B103628
CAS No.: 18615-50-4
M. Wt: 220.22 g/mol
InChI Key: MCGXOCXFFNKASF-FMDGEEDCSA-N
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Description

2-acetamido-2-deoxy-beta-D-glucopyranosylamine is a derivative of N-acetylglucosamine, a monosaccharide derivative of glucose. It is an important compound in the field of biochemistry and molecular biology due to its role in various biological processes. This compound is often found in the structure of glycoproteins and glycolipids, where it plays a crucial role in cellular recognition and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine typically involves the acetylation of glucosamine. One common method is the reaction of glucosamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through enzymatic methods. Enzymes such as N-acetylglucosaminidases are used to catalyze the acetylation of glucosamine. This method is preferred due to its high specificity and efficiency, as well as its environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-2-deoxy-beta-D-glucopyranosylamine undergoes various chemical reactions, including:

    Hydrolysis: This reaction involves the cleavage of the acetyl group, resulting in the formation of glucosamine.

    Oxidation: The compound can be oxidized to form N-acetylglucosaminic acid.

    Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in acidic or basic conditions using water as the reagent.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Various nucleophiles can be used to replace the acetyl group, depending on the desired product.

Major Products Formed

    Hydrolysis: Glucosamine

    Oxidation: N-acetylglucosaminic acid

    Substitution: Various substituted glucosamine derivatives

Scientific Research Applications

2-acetamido-2-deoxy-beta-D-glucopyranosylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in the study of glycoproteins and glycolipids, which are essential for cellular communication and recognition.

    Medicine: Investigated for its potential therapeutic effects in conditions such as osteoarthritis and inflammatory diseases.

    Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglucosamine: A closely related compound that serves as a precursor to 2-acetamido-2-deoxy-beta-D-glucopyranosylamine.

    Glucosamine: Another related compound that lacks the acetyl group.

    N-Acetylgalactosamine: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.

Uniqueness

This compound is unique due to its specific acetylation pattern, which imparts distinct biochemical properties. Its role in glycoprotein and glycolipid metabolism sets it apart from other similar compounds, making it a valuable molecule in various biological and industrial applications.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036106
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-glucosaminylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

114910-04-2, 4229-38-3
Record name 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the significance of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine in studying enzymes?

A1: This compound, often utilized in its derivative forms, serves as a valuable tool in enzymatic research. For instance, when linked to Sepharose beads, a derivative of this compound, namely N-(epsilon-aminohexanoyl)-2-acetamido-2-deoxy-beta-D-glucopyranosylamine, enabled the purification of a beta-N-acetylhexosaminidase enzyme from Trichomonas foetus. [] This purification was achieved through affinity chromatography, highlighting the compound's role in isolating and studying specific enzymes.

Q2: What are the synthetic challenges associated with this compound and how have researchers addressed them?

A3: Synthesizing this compound and its derivatives can lead to by-products like bis(2-acetamido-2-deoxy-D-glucopyranosyl)amines. [] Researchers have developed methods to isolate and characterize these by-products, enabling a better understanding of the reaction pathway. Furthermore, they have optimized the synthesis to favor the desired product, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-d-glucopyranosylamine, and minimize by-product formation. [] These advances in synthetic techniques contribute to more efficient production and utilization of this compound in various research applications.

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